![molecular formula C17H17N3O B1681492 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine CAS No. 172747-50-1](/img/structure/B1681492.png)
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
Vue d'ensemble
Description
Imidazole and pyridine are both important heterocyclic compounds. Imidazole is a planar five-membered ring which is notable for being a part of the amino acid histidine and the biologically important molecules like purines. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of imidazole and pyridine derivatives can be complex and varied. The methods often involve multi-step processes and the use of various reagents . Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
Imidazole and pyridine rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties can provide important information about how the compound behaves under different conditions.Applications De Recherche Scientifique
Synthesis and Optical Properties
A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including compounds similar to 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine, revealed high yields through a one-pot, three-component condensation process. These compounds demonstrated significant Stokes' shift ranges and varying quantum yields, indicating their potential as low-cost luminescent materials for various applications (Volpi et al., 2017).
Antitumor Activity
Research into selenylated imidazo[1,2-a]pyridines, structurally related to the compound , showed promising activity against breast cancer cells. These compounds inhibited cell proliferation, induced DNA cleavage, and led to apoptosis, underscoring their potential as antiproliferative agents in breast cancer treatment (Almeida et al., 2018).
Light-Emitting Electrochemical Cells
A study on the application of a pyridilimidazo[1,5-a]pyridine family molecule, which shares a similar structure with the compound of interest, in light-emitting electrochemical cells (LECs) highlighted its potential. The compound exhibited excellent redox properties and a high photoluminescence quantum yield, suggesting its utility in developing small-molecule-based LECs (Fresta et al., 2018).
Synthesis of Imidazo[1,2-a]pyridines
Another study demonstrated the synthesis of imidazo[1,2-a]pyridines and indoles through the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, showcasing the versatility of this chemical scaffold in creating compounds with potential biological activity (Khalafy et al., 2002).
Photophysical Properties
Investigations into the photophysical characteristics of compounds similar to 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine have elucidated their potential in applications requiring excited state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes. These properties are crucial for the development of photofunctional materials (Behera et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGURNPAUBQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




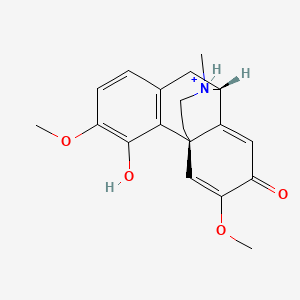

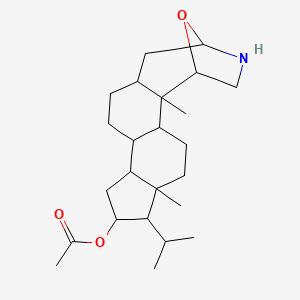


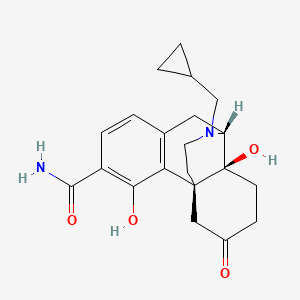
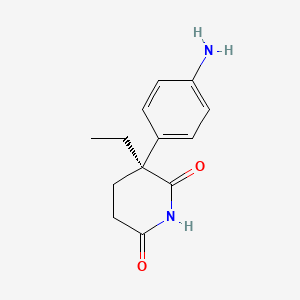
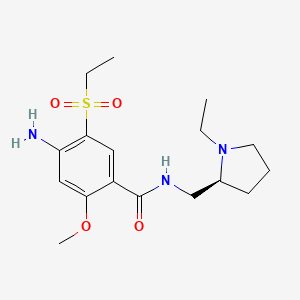
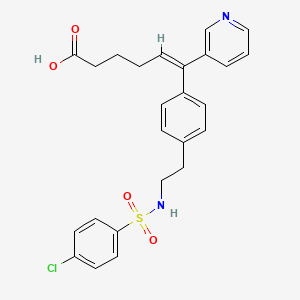


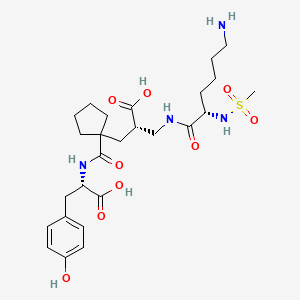
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)